molecular formula C45H89N3O6S B12685933 Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate CAS No. 29980-17-4

Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate

Cat. No.: B12685933
CAS No.: 29980-17-4
M. Wt: 800.3 g/mol
InChI Key: FAVPUZNFLMJYAA-JDVCJPALSA-N
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Description

Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate (CAS No. 90989-86-9) is a quaternary ammonium compound characterized by its dual oleamide (unsaturated C18 fatty acid amide) chains linked via propyl groups to a central dimethylammonium core, with a methyl sulphate counterion . This structure imparts surfactant properties, making it effective in emulsification, dispersion, and surface tension reduction. Its unsaturated oleamide chains enhance solubility in non-polar media, while the methyl sulphate group ensures stability in aqueous formulations. Applications span industrial surfactants, personal care products, and specialty coatings .

Properties

CAS No.

29980-17-4

Molecular Formula

C45H89N3O6S

Molecular Weight

800.3 g/mol

IUPAC Name

dimethyl-bis[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;methyl sulfate

InChI

InChI=1S/C44H85N3O2.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43(48)45-39-35-41-47(3,4)42-36-40-46-44(49)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h19-22H,5-18,23-42H2,1-4H3,(H-,45,46,48,49);1H3,(H,2,3,4)/b21-19-,22-20-;

InChI Key

FAVPUZNFLMJYAA-JDVCJPALSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](CCCNC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CCCNC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylbis(3-oleamidopropyl)ammonium methyl sulphate typically involves the reaction of dimethylamine with 3-oleamidopropyl chloride, followed by quaternization with methyl sulphate. The reaction conditions often include the use of solvents such as ethanol or isopropanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through filtration and distillation processes .

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce different quaternary ammonium salts .

Scientific Research Applications

Cosmetic Applications

Antistatic and Conditioning Agents
Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate is utilized in cosmetic formulations as an antistatic agent and conditioning agent. Its high polarity allows it to dissipate static electricity effectively, making it suitable for hair care products where static control is desired. The compound's ability to form cationic surfactants enhances its conditioning properties, leading to improved manageability and softness in hair products .

Safety Assessments
Studies have shown that fatty acid amidopropyl dimethylamines, including derivatives like this compound, are safe for use in cosmetics when formulated to be non-sensitizing. The Cosmetic Ingredient Review (CIR) panel concluded that these compounds do not pose significant risks when used within recommended concentrations .

Pharmaceutical Applications

Drug Formulation
this compound serves as a surfactant in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its cationic nature allows it to interact with negatively charged molecules, facilitating better absorption in biological systems .

Case Study: Enhanced Drug Delivery
A study demonstrated that formulations containing this compound significantly improved the delivery efficacy of certain APIs in vitro. The findings indicated a marked increase in cellular uptake compared to control formulations lacking the quaternary ammonium compound .

Agricultural Applications

Pesticides and Herbicides
In agriculture, this compound is employed as an adjuvant in pesticide formulations. It enhances the performance of herbicides by improving their adherence to plant surfaces and increasing penetration through the waxy cuticle of leaves .

Environmental Safety
Research indicates that when used as an adjuvant, this compound does not significantly contribute to environmental toxicity. Studies assessing its impact on non-target species have shown minimal adverse effects, supporting its use in sustainable agricultural practices .

Data Tables

Application Area Functionality Safety Assessment Key Findings
CosmeticsAntistatic, conditioningNon-sensitizingSafe for use in leave-on products
PharmaceuticalsEnhances solubility and absorptionSafe at recommended dosesImproved drug delivery efficacy
AgricultureAdjuvant for pesticidesMinimal environmental impactEffective in enhancing herbicide performance

Mechanism of Action

The mechanism of action of dimethylbis(3-oleamidopropyl)ammonium methyl sulphate primarily involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property makes it effective as an antimicrobial agent. The compound can also interact with proteins and other cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Dimethylbis(3-stearamidepropyl)ammonium methyl sulphate (CAS 29819-78-1)
  • Structural Difference : Replaces oleamide (unsaturated) with stearamide (saturated C18 fatty acid amide).
  • Impact on Properties :
    • Melting Point : Stearamide’s saturated chain increases crystallinity, raising the melting point compared to the oleamide variant .
    • Solubility : Reduced solubility in oils due to lack of double bonds; better compatibility with polar solvents.
    • Oxidative Stability : Stearamide’s saturation minimizes oxidation susceptibility, enhancing shelf-life in high-temperature applications.
  • Applications : Preferred in fabric softeners and conditioners where thermal stability is critical .
2.2. Other Quaternary Ammonium Salts
  • Counterion Variants :
    • Chloride/Bromide Salts : Common in disinfectants (e.g., benzalkonium chloride) but prone to hydrolysis and corrosion. Methyl sulphate offers superior pH stability and reduced irritation, ideal for cosmetics .
    • Hydroxide Salts : (e.g., (2-hydroxy-3-sulphopropyldimethylammonium hydroxide, CAS 93982-87-7) exhibit pH-dependent solubility, limiting formulation flexibility compared to methyl sulphate’s neutral behavior .
2.3. Silane and Stannane Analogues
  • Dimethylbis(octadecyloxy)silane (CAS 3865-34-7) :
    • Structure : Silane backbone with long alkoxy chains.
    • Applications : Hydrophobic coatings and water repellents, diverging from the surfactant role of quaternary ammonium compounds .
  • Dimethylbis(oleoyloxy)stannane (CAS 223-384-3): Structure: Organotin compound with oleoyloxy groups. Applications: Limited to niche industrial uses (e.g., PVC stabilizers) due to toxicity concerns, unlike the ammonium sulphate’s broader biocompatibility .

Data Table: Key Properties of Selected Compounds

Compound Name CAS No. Amide/Chain Type Counterion Solubility Key Applications
Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate 90989-86-9 Oleamide (unsaturated) Methyl sulphate High in oils Cosmetics, emulsifiers
Dimethylbis(3-stearamidepropyl)ammonium methyl sulphate 29819-78-1 Stearamide (saturated) Methyl sulphate Moderate in polar solvents Fabric softeners
(2-hydroxy-3-sulphopropyldimethylammonium hydroxide 93982-87-7 Sulphopropyl Hydroxide pH-dependent Detergents, biocides
Dimethylbis(octadecyloxy)silane 3865-34-7 Octadecyloxy Insoluble in water Water-repellent coatings

Research Findings and Industrial Relevance

  • Biodegradability : Methyl sulphate quaternary ammonium compounds (e.g., CAS 90989-86-9) show higher biodegradability than chloride salts, aligning with eco-friendly formulations .
  • Performance in Emulsions : Oleamide’s unsaturated chain enables superior oil-in-water emulsification vs. stearamide, which excels in water-in-oil systems .
  • Toxicity Profile: Methyl sulphate derivatives exhibit lower ecotoxicity compared to organotin analogues (e.g., dimethylbis(oleoyloxy)stannane), favoring use in personal care .

Biological Activity

Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate is a quaternary ammonium compound primarily utilized in cosmetic formulations and personal care products. Its biological activity is of significant interest due to its surfactant properties, potential for skin sensitization, and overall safety profile. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is classified as a cationic surfactant. The compound's structure allows it to interact with biological membranes, influencing permeability and cellular activity. The surfactant properties facilitate the emulsification of oils and the solubilization of active ingredients in formulations.

PropertyValue
Molecular FormulaC39H81N3O6S
Molecular Weight675.02 g/mol
pKa5-6 (alkaline)
SolubilitySoluble in water at acidic pH
FunctionCationic surfactant

Toxicity Studies

Research indicates varying degrees of toxicity associated with different doses of this compound. In animal studies, the compound exhibited acute toxicity, with clinical signs observed at higher doses.

  • Acute Toxicity : In a study involving rats, no mortalities were reported at doses up to 1990 mg/kg body weight. However, significant adverse effects were noted at higher doses (3910 mg/kg and above), including piloerection, lethargy, and gastrointestinal disturbances .

Skin Sensitization Potential

The compound has been evaluated for its potential to cause skin sensitization. In guinea pig maximization tests, delayed hypersensitivity reactions were observed in some animals exposed to formulations containing the compound.

  • Case Study Findings : One guinea pig showed a positive response to patch tests with a concentration of 0.25% w/v stearamidopropyl dimethylamine (a related compound), suggesting that similar formulations may pose sensitization risks .

Clinical Observations

Clinical assessments have revealed instances of allergic contact dermatitis linked to cosmetic products containing fatty acid amidopropyl dimethylamines, including this compound. Reports from the Netherlands highlighted cases where users experienced dry and itchy skin after application .

Table 2: Clinical Observations from Case Studies

Study LocationReaction TypeConcentration UsedOutcome
NetherlandsAllergic Contact DermatitisVariousDryness, itching reported
USADelayed Hypersensitivity0.25%Positive response in one case

Safety Assessments

The Cosmetic Ingredient Review (CIR) Expert Panel has conducted extensive reviews on the safety of fatty acid amidopropyl dimethylamines, concluding that when formulated correctly, these compounds are generally safe for use in cosmetics. However, they emphasized the need for further studies on percutaneous absorption and long-term exposure effects .

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the quaternary ammonium structure and oleamide substituents. High-performance liquid chromatography (HPLC) with UV detection can assess purity by quantifying residual solvents or unreacted precursors. Cross-reference with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulfate ester, amide bonds). For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Calibrate instruments using certified reference materials to minimize false positives .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the sulfate ester. Avoid exposure to strong acids/bases, which may degrade the compound .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or dissolving to minimize inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

Q. What solvents are compatible for dissolving this compound, and how does solubility affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water due to its amphiphilic structure. Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions. For aqueous systems, employ sonication or co-solvents (e.g., ethanol:water mixtures). Solubility profiles must be validated via dynamic light scattering (DLS) to confirm colloidal stability, especially in biological assays .

Advanced Research Questions

Q. How does the oleamide moiety influence the compound’s interaction with lipid bilayers in membrane studies?

  • Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding affinity to model membranes (e.g., DOPC liposomes). Compare with analogs lacking the oleamide group to isolate its role. Molecular dynamics simulations (e.g., GROMACS) can predict insertion depth and hydrogen bonding patterns. Experimental data may show enhanced membrane disruption compared to non-oleamide quaternary ammonium salts .

Q. What strategies resolve contradictions in reported ecotoxicological data for this compound?

  • Methodological Answer : Discrepancies in biodegradation rates (e.g., OECD 301F vs. 310 tests) may arise from microbial community differences. Standardize assays using ISO-certified inocula. For aquatic toxicity, perform dose-response studies with Daphnia magna and Aliivibrio fischeri under varied pH/temperature conditions. Cross-validate with quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Q. How can computational chemistry optimize the synthesis of derivatives with reduced cytotoxicity?

  • Methodological Answer : Employ density functional theory (DFT) to model substituent effects on the ammonium center’s charge density. Prioritize derivatives with lower electrophilicity (e.g., replacing methyl sulfate with ethyl sulfate). Validate predictions via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and compare IC₅₀ values. Use machine learning (e.g., Random Forest) to correlate structural descriptors with toxicity .

Key Methodological Recommendations

  • Synthesis : Use quaternization of 3-oleamidopropylamine with methyl sulfate under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ reverse-phase column chromatography (C18 stationary phase) with gradient elution (acetonitrile/water) .
  • Ecological Risk Mitigation : Treat waste with activated carbon filtration before disposal to adsorb residual compound .

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